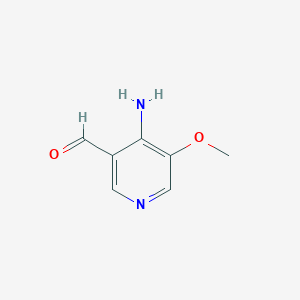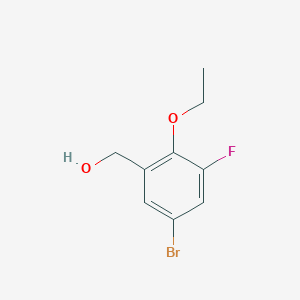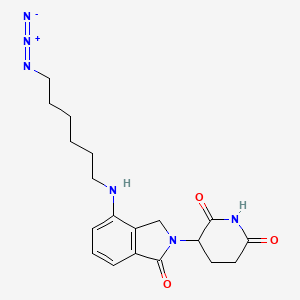
Ruthenium(III) cation heptaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(III) cation heptaacetate is a coordination compound of ruthenium, a transition metal belonging to the platinum groupThis compound is characterized by its green solid appearance and octahedral coordination geometry .
準備方法
Synthetic Routes and Reaction Conditions: Ruthenium(III) cation heptaacetate can be synthesized by heating ruthenium trichloride in acetic acid in the presence of sodium acetate . This process involves the formation of a complex where ruthenium is coordinated with acetate ligands and water molecules.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of ruthenium trichloride as a starting material, which is then subjected to controlled heating and reaction with acetic acid and sodium acetate to yield the desired compound .
化学反応の分析
Types of Reactions: Ruthenium(III) cation heptaacetate undergoes various chemical reactions, including:
Substitution: this compound can react with ligands such as triphenylphosphine and pyridine, leading to the formation of mixed valence compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) sulfate and silver(II) ions.
Reduction: Reducing agents like zinc amalgam in moist tetrahydrofuran are used.
Substitution: Ligands such as triphenylphosphine and pyridine are used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: Mixed valence compounds with various ligands.
科学的研究の応用
Ruthenium(III) cation heptaacetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ruthenium(III) cation heptaacetate involves its interaction with various molecular targets:
DNA Binding: Ruthenium complexes can bind to DNA, leading to the inhibition of cancer cell proliferation.
Protein Interaction: The compound can interact with plasma proteins, such as serum albumin and transferrin, affecting their function.
Reactive Oxygen Species (ROS) Generation: Ruthenium complexes can induce the production of ROS, leading to cell apoptosis.
類似化合物との比較
Ruthenium(III) cation heptaacetate can be compared with other similar compounds, such as:
Ruthenium(III) acetate: Shares similar coordination geometry and reactivity.
Ruthenium(III) acetylacetonate: Known for its use in catalysis and similar reduction reactions.
Ruthenium Schiff Base Complexes: These complexes exhibit a broad range of biological activities, including anticancer and antimicrobial properties.
Uniqueness: this compound is unique due to its specific coordination environment and the ability to form mixed valence compounds with various ligands, making it versatile for different applications .
特性
分子式 |
C14H30O15Ru3 |
|---|---|
分子量 |
741.6 g/mol |
IUPAC名 |
acetic acid;ruthenium;hydrate |
InChI |
InChI=1S/7C2H4O2.H2O.3Ru/c7*1-2(3)4;;;;/h7*1H3,(H,3,4);1H2;;; |
InChIキー |
GXURXOLXTCAWPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.[Ru].[Ru].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



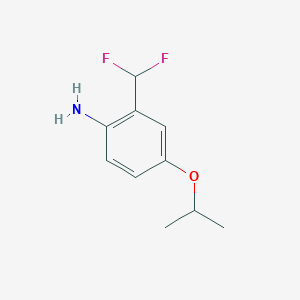
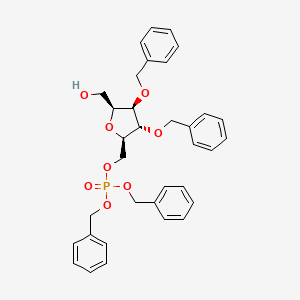
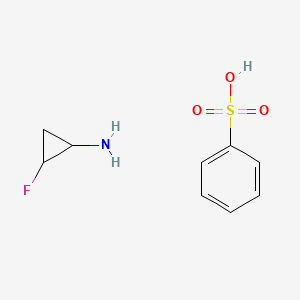
![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)





